molecular formula C9H9FO5 B13517820 2-(2-Fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyaceticacid

2-(2-Fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyaceticacid

Cat. No.: B13517820
M. Wt: 216.16 g/mol
InChI Key: ZXCMBMHPAACMSS-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: Information on specific synthetic routes for this compound is limited in publicly available sources. it can likely be synthesized through organic reactions involving phenolic compounds and carboxylic acids.

      Industrial Production: Unfortunately, industrial production methods are not widely documented. Research publications or patents may provide more detailed insights.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various chemical reactions, including

      Common Reagents and Conditions: Specific reagents and conditions would depend on the desired reaction. For example, oxidation could involve reagents like potassium permanganate or hydrogen peroxide.

      Major Products: The major products formed would vary based on the reaction type. For instance, oxidation might yield quinones or other oxidized derivatives.

  • Scientific Research Applications

      Chemistry: Researchers may use this compound as a starting material for the synthesis of more complex molecules.

      Biology and Medicine: Its phenolic nature suggests potential antioxidant properties, which could be relevant in biological and medical contexts.

      Industry: Limited information is available regarding industrial applications, but it could find use in fine chemicals or pharmaceuticals.

  • Mechanism of Action

    • The exact mechanism of action for this compound remains elusive due to its limited characterization. its phenolic and carboxylic acid functionalities suggest potential interactions with cellular pathways involving oxidative stress, inflammation, or enzymatic processes.
  • Comparison with Similar Compounds

      Similar Compounds: Other phenolic acids, such as salicylic acid or 4-hydroxybenzoic acid, share structural similarities. the specific combination of fluorine, methoxy, and hydroxy groups in this compound makes it unique.

    Properties

    Molecular Formula

    C9H9FO5

    Molecular Weight

    216.16 g/mol

    IUPAC Name

    2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid

    InChI

    InChI=1S/C9H9FO5/c1-15-7-2-4(8(12)9(13)14)5(10)3-6(7)11/h2-3,8,11-12H,1H3,(H,13,14)

    InChI Key

    ZXCMBMHPAACMSS-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C(=C1)C(C(=O)O)O)F)O

    Origin of Product

    United States

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